molecular formula C6H4BrClN2O3 B13899604 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine

Cat. No.: B13899604
M. Wt: 267.46 g/mol
InChI Key: RMMXPOJYGLEACE-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with bromine, chlorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-chloro-2-methoxy-pyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with different functional groups depending on the nucleophile used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxyl or carbonyl derivatives.

Scientific Research Applications

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The presence of electron-withdrawing groups like nitro and halogens can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is unique due to the combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C6H4BrClN2O3

Molecular Weight

267.46 g/mol

IUPAC Name

3-bromo-4-chloro-2-methoxy-5-nitropyridine

InChI

InChI=1S/C6H4BrClN2O3/c1-13-6-4(7)5(8)3(2-9-6)10(11)12/h2H,1H3

InChI Key

RMMXPOJYGLEACE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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